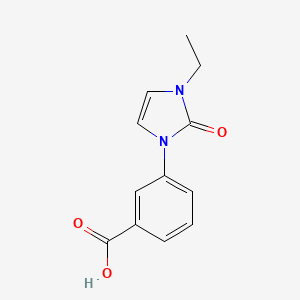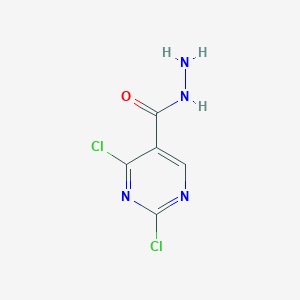
2,4-Dichloropyrimidine-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide typically involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
2,4-Dichloropyrimidine+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dichloropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Aldehydes and ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Condensation Reactions: Products include hydrazones and hydrazides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
科学研究应用
2,4-Dichloropyrimidine-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 2,4-Dichloropyrimidine-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity.
相似化合物的比较
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide.
2,4-Dichloropyrimidine-5-carbaldehyde: Another derivative with similar structural features.
2,4-Dichloropyrimidine-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C5H4Cl2N4O |
|---|---|
分子量 |
207.01 g/mol |
IUPAC 名称 |
2,4-dichloropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12) |
InChI 键 |
AVXJPPWLNODUFR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


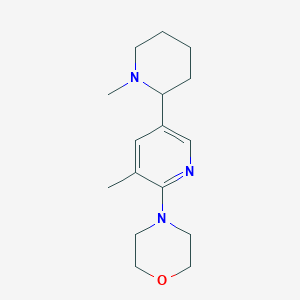


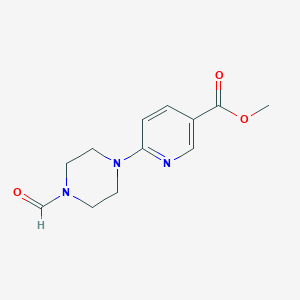

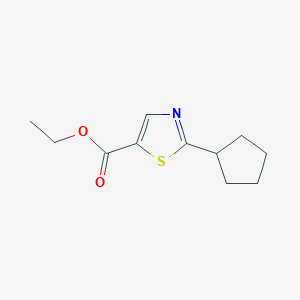


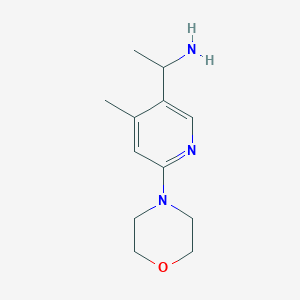
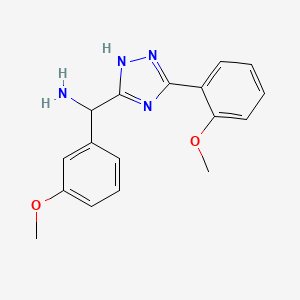
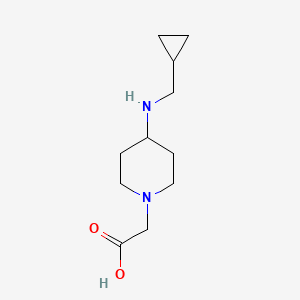

![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)
